molecular formula C11H6ClNO4 B2389470 8-Chloroquinoline-2,4-dicarboxylic acid CAS No. 330646-88-3

8-Chloroquinoline-2,4-dicarboxylic acid

Cat. No.: B2389470
CAS No.: 330646-88-3
M. Wt: 251.62
InChI Key: CYBPXAPZONTLOR-UHFFFAOYSA-N
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Description

8-Chloroquinoline-2,4-dicarboxylic acid is a halogenated heterocyclic compound with the molecular formula C11H6ClNO4 It is a derivative of quinoline, a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroquinoline-2,4-dicarboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method includes the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride to introduce the chlorine atom at the 8-position of the quinoline ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Scientific Research Applications

8-Chloroquinoline-2,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Chloroquinoline-2,4-dicarboxylic acid involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 8-position enhances the compound’s ability to bind to specific molecular targets, thereby modulating their activity. This can lead to the inhibition of enzyme function or interference with cellular processes, contributing to its antimicrobial and antimalarial properties .

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloroquinoline-2,3-dicarboxylic acid
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • 7-Chloroquinoline-2,3-dicarboxylic acid

Uniqueness

8-Chloroquinoline-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of carboxylic acid groups at the 2 and 4 positions, along with the chlorine atom at the 8 position, allows for unique interactions with biological targets and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

8-chloroquinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBPXAPZONTLOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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